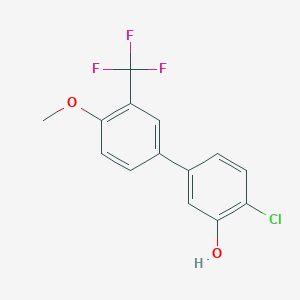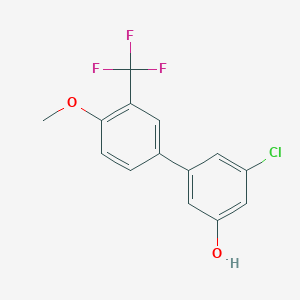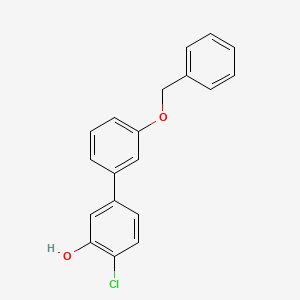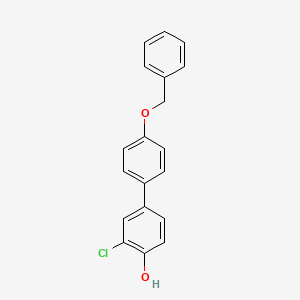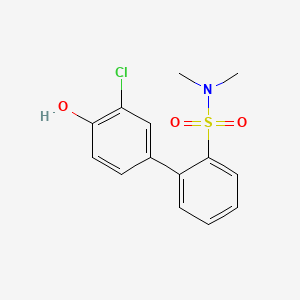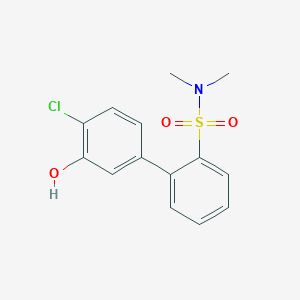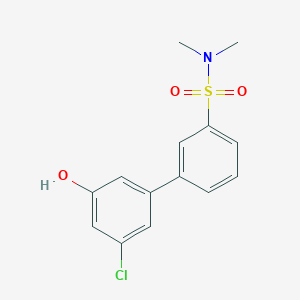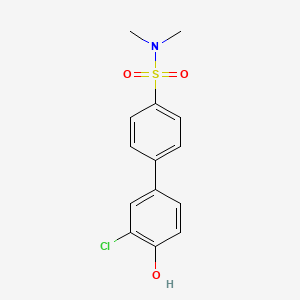
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% (2C5DMS) is a chemical compound used in a variety of laboratory experiments. It is a white, odorless solid that is soluble in water and other organic solvents. 2C5DMS is a widely used reagent in organic synthesis and has a wide range of applications in scientific research.
Scientific Research Applications
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various organic compounds, and as a reactant in the preparation of pharmaceuticals. It is also used in the synthesis of dyes, pigments, and other materials. Additionally, 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is used in the synthesis of nanomaterials and other nanostructures.
Mechanism of Action
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is a nucleophilic reagent that can react with a variety of functional groups. It is capable of forming a covalent bond with the electrophilic center of a molecule, allowing it to act as a catalyst in the synthesis of various organic compounds. Additionally, 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is capable of forming hydrogen bonds with other molecules, allowing it to act as a catalyst in the synthesis of nanomaterials and other nanostructures.
Biochemical and Physiological Effects
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is not known to have any significant biochemical or physiological effects. It is not toxic and is generally regarded as safe to use in laboratory experiments.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to acquire, and it is not toxic. Additionally, it is highly soluble in water and other organic solvents, making it easy to work with. However, it is not as reactive as some other reagents, making it less suitable for certain types of reactions.
Future Directions
There are several potential future directions for the use of 2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95%. It could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and other materials. Additionally, it could be used as a reactant in the synthesis of nanomaterials and other nanostructures. Furthermore, it could be used to synthesize dyes, pigments, and other materials. Finally, it could be used as a catalyst in the synthesis of various organic compounds.
Synthesis Methods
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-N,N-dimethylsulfamoylphenylacetic acid with 2-chlorophenol in the presence of sodium hydroxide. This reaction produces 2-chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol. The product is then purified by recrystallization.
properties
IUPAC Name |
4-(4-chloro-3-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)11-5-8-13(15)14(17)9-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYXGPWRNQMIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-N,N-dimethylsulfamoylphenyl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

